molecular formula C11H17NO2 B034845 (4-Methoxybenzyl)(2-methoxyethyl)amine CAS No. 103464-79-5

(4-Methoxybenzyl)(2-methoxyethyl)amine

Cat. No.: B034845
CAS No.: 103464-79-5
M. Wt: 195.26 g/mol
InChI Key: RXQJAXYUATYDOM-UHFFFAOYSA-N
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Description

(4-Methoxybenzyl)(2-methoxyethyl)amine is an organic compound with the molecular formula C11H17NO2 It is a derivative of benzylamine, where the benzyl group is substituted with a methoxy group at the para position, and the amine group is substituted with a 2-methoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxybenzyl)(2-methoxyethyl)amine typically involves the reaction of 4-methoxybenzyl chloride with 2-methoxyethylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent, such as dichloromethane or toluene, under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxybenzyl)(2-methoxyethyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halides (e.g., HCl, HBr), sulfonates (e.g., tosyl chloride)

Major Products Formed

    Oxidation: Aldehydes, ketones

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

(4-Methoxybenzyl)(2-methoxyethyl)amine has several applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of (4-Methoxybenzyl)(2-methoxyethyl)amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxy groups can enhance the compound’s binding affinity to certain molecular targets, while the amine group can participate in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzylamine: Similar structure but lacks the 2-methoxyethyl group.

    2-Methoxyethylamine: Similar structure but lacks the 4-methoxybenzyl group.

    4-Methoxybenzyl chloride: Precursor in the synthesis of (4-Methoxybenzyl)(2-methoxyethyl)amine.

Uniqueness

This compound is unique due to the presence of both methoxy and amine functional groups, which can participate in a variety of chemical reactions and interactions. This dual functionality makes it a versatile compound in synthetic chemistry and research applications.

Properties

IUPAC Name

2-methoxy-N-[(4-methoxyphenyl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-13-8-7-12-9-10-3-5-11(14-2)6-4-10/h3-6,12H,7-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXQJAXYUATYDOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00391061
Record name 2-methoxy-N-(4-methoxybenzyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00391061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103464-79-5
Record name 2-methoxy-N-(4-methoxybenzyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00391061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-methoxyethyl)[(4-methoxyphenyl)methyl]amine
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